Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate
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Overview
Description
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: It is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)methylcarbamate
- Tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate
- Tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride
Uniqueness
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is unique due to its specific spirocyclic structure, which imparts rigidity and conformational restriction. This uniqueness can enhance its binding affinity and selectivity for molecular targets, making it a valuable compound in drug design and other applications .
Biological Activity
Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate is a compound of considerable interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. The compound features a tert-butyl group linked to a carbamate, which is associated with various pharmacological properties. This article aims to explore the biological activity of this compound by reviewing its mechanism of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C_{12}H_{22}N_{2}O_{2}
- Molecular Weight : 226.29 g/mol
- IUPAC Name : this compound
The unique structural characteristics of this compound contribute to its biological activity, particularly its interaction with biological targets.
The mechanism of action involves the formation of a stable carbamate linkage, where the tert-butyl group provides steric hindrance that protects the amine group from nucleophilic attacks. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine, which may interact with various biological targets such as receptors or enzymes.
Pharmacological Applications
Research indicates that this compound exhibits potential in several therapeutic areas:
- Neuropharmacology : The compound's structural similarity to other spirocyclic compounds suggests potential neuroactivity. It may interact with neurotransmitter systems, influencing mood and cognition.
- Antidepressant Properties : Similar compounds have demonstrated antidepressant effects, indicating that this compound may also possess such properties through modulation of serotonin or norepinephrine pathways.
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds reveals variations in biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate | Similar spirocyclic structure | Potential neuroactivity |
Tert-butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate | Contains an oxygen atom in the spirocyclic framework | Antidepressant properties |
Tert-butyl N-(6-azaspiro[2.5]octan)carbamate | Different azaspiro configuration | Anticancer activity |
This table highlights how structural modifications can influence the pharmacological profile of related compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : Research demonstrated that this compound exhibits significant binding affinity to specific receptors, suggesting its potential as a lead compound for drug development targeting neurological disorders.
- In Vivo Efficacy : Animal models have shown promising results regarding the efficacy of this compound in reducing symptoms associated with anxiety and depression, although further studies are necessary to establish a clear therapeutic profile.
- Safety and Toxicology : Preliminary toxicological assessments indicate that the compound has an acceptable safety profile at therapeutic doses, but long-term studies are warranted to fully understand its safety implications.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-8-13-12(9)6-4-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
XOJKAQZJOVFIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC12CCC2 |
Origin of Product |
United States |
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